molecular formula C11H12N2OS B8402217 3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine

3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine

Cat. No.: B8402217
M. Wt: 220.29 g/mol
InChI Key: GNBABMJDFWOYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(2-methyl-thiazol-5-yl)-phenylamine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methoxy-4-(2-methyl-1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-7-13-6-11(15-7)9-4-3-8(12)5-10(9)14-2/h3-6H,12H2,1-2H3

InChI Key

GNBABMJDFWOYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(2-methoxy-4-nitro-phenyl)-2-methyl-thiazole (330 mg, 1.32 mmol) and anhydrous stannous chloride (1.28 g, 6.6 mmol) in ethanol (21 mL) was stirred at reflux for one hour. The yellow solution was evaporated and the residue dissolved in ethyl acetate. This solution was washed twice with 2N aqueous sodium hydroxide solution, with brine, dried with magnesium sulfate and evaporated to dryness to afford the title compound (266 mg, 91%) as an orange solid. MS ISP (m/e): 221.2 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.81 (s, 1H), 7.33 (d, 1H), 6.31 (m, 2H), 3.87 (s, 3H), 3.83 (m, 2H), 2.69 (s, 3H). Mp 125-129° C.
Quantity
330 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
91%

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